1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one
Description
Chalcones, characterized by the 1,3-diarylprop-2-en-1-one scaffold, are α,β-unsaturated ketones with diverse biological and chemical applications. The pentamethylphenyl group introduces steric bulk and electron-donating effects, which may influence reactivity, stability, and bioactivity compared to simpler derivatives.
Properties
CAS No. |
113450-88-7 |
|---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H22O/c1-13-14(2)16(4)20(17(5)15(13)3)19(21)12-11-18-9-7-6-8-10-18/h6-12H,1-5H3 |
InChI Key |
XXZBQCDTAMIKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C=CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Basic Conditions
In a representative procedure:
- Reactants : 2,3,4,5,6-Pentamethylacetophenone (1 equiv) and benzaldehyde (1 equiv).
- Catalyst : Aqueous NaOH (7.1 M, 4 mL) or KOH (20–40% w/v).
- Solvent : Methanol or ethanol (30 mL per 11.3 mmol ketone).
- Conditions : Stirring at 0–25°C for 5–24 hours.
- Workup : Acidification (HCl, pH ≈ 2), extraction with ethyl acetate, and silica gel chromatography.
Acidic Conditions
Alternative protocols employ HCl-saturated ethanol:
- Reactants : Same as above.
- Catalyst : Gaseous HCl dissolved in ethanol.
- Conditions : Stirring at 18–25°C for 1–6 hours.
- Workup : Solvent evaporation under vacuum, followed by recrystallization.
Catalytic Systems and Optimization
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (7.1 M) | Methanol | 0–5 | 98.26 | |
| KOH (40%) | Ethanol | 25 | 85.4 | |
| CsOH·H₂O | Methanol | 80 | 92.3 | |
| HCl (gaseous) | Ethanol | 25 | 72.1 |
Key Observations :
Solvent Effects
- Methanol : Enhances solubility of ionic intermediates, improving reaction homogeneity.
- Ethanol : Moderates reactivity, reducing byproduct formation in acidic conditions.
- Aprotic solvents (e.g., DMF) : Avoided due to side reactions with strong bases.
Reaction Kinetics and Mechanistic Insights
Time-Dependent Studies
A kinetic study monitoring chalcone conversion to saturated ketones revealed:
- Pseudo-first-order kinetics with respect to chalcone.
- Rate constants : 0.12 min⁻¹ (CsOH·H₂O, 80°C) vs. 0.08 min⁻¹ (NaOH, 25°C).
Stereochemical Control
The E-configuration is thermodynamically favored, with 3JHH coupling constants of 16.5–16.6 Hz in ¹H NMR. No Z-isomers are detected under standard conditions.
Purification and Characterization
Purification Methods
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.36 (d, J = 16.6 Hz, 1H, H-α), 6.99 (s, 1H, aryl), 2.24–2.27 (s, 15H, pentamethyl).
- ¹³C NMR : δ 203.0 (C=O), 146.7 (C-β), 129.3–140.2 (aryl carbons).
- IR (KBr) : ν = 1652 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
Advantages of Basic Conditions
Limitations of Acidic Conditions
- Lower regioselectivity : Competing aldol byproducts observed.
- Harsh conditions : Risk of ketone decomposition above 50°C.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Electronic Features
Chalcones typically adopt an s-cis conformation (Figure 1A in ), enabling electron conjugation across the α,β-unsaturated system. Substituents on the aryl rings modulate electronic density:
Physicochemical Properties
- Melting Points : Derivatives like 1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one exhibit high melting points (225–230°C) due to hydrogen bonding . Bulky substituents (e.g., pentamethyl) could further elevate melting points.
- LogP and Retention Times : Hydrophilic substituents (e.g., -OH) reduce LogP, as seen in the longer retention time (21.07 min) of 1-(4-hydroxyphenyl) chalcone compared to 1-(4-chlorophenyl) (15.74 min) in HPLC . Pentamethyl groups may increase hydrophobicity.
Computational and Spectroscopic Studies
- DFT Analysis : The 4-hydroxyphenyl derivative’s s-cis conformation and electron conjugation were validated via DFT, showing high chemical reactivity .
- HRMS Data : Confirmed molecular structures for derivatives like 1-(4-hydroxyphenyl) ([M+H]⁺: 225.0908 vs. calc. 225.0912) and 1-(4-chlorophenyl) ([M+H]⁺: 333.1284 vs. calc. 333.1285) .
Biological Activity
1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a pentamethylphenyl group and a phenylprop-2-en-1-one backbone, which contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains. For instance, studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 9 |
Anticancer Activity
The anticancer potential of chalcones has garnered attention in recent years. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.
Case Study:
A study by evaluated the cytotoxic effects of this chalcone on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. Chalcones are known to inhibit pro-inflammatory cytokines. Research has shown that this compound significantly reduces the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 120 | 45 |
| IL-6 | 80 | 30 |
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB transcription factor reduces the expression of inflammatory mediators.
- MAPK Pathway : The compound affects the MAPK signaling pathway, leading to altered cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
